Cas no 150853-98-8 (4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-)

4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- structure
150853-98-8 structure
Productnaam:4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-
CAS-nummer:150853-98-8
MF:C21H20O7
MW:384.379306793213
CID:207577
PubChem ID:5315127

4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one
    • 4H-1-Benzopyran-4-one,2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methox...
    • 2-[3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-4H-chromen-4-one
    • 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone
    • Uralenol-3-methylether
    • 5,7,3',4'-Tetrahydroxy-3-methoxy-5'-prenylflavone
    • 2-(3,4-DIHYDROXY-5-(3-METHYL-2-BUTEN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-4H-1-BENZOPYRAN-4-ONE
    • 2-[3,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
    • 3',4',5,7-Tetrahydroxy-3-methoxy-5'-prenylflavone
    • 150853-98-8
    • 3GZ3TXK724
    • 3-O-Methyluralenol
    • DTXSID00164631
    • 2-(3,4-DIHYDROXY-5-(3-METHYLBUT-2-EN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-4H-CHROMEN-4-ONE
    • CHEBI:175906
    • UNII-3GZ3TXK724
    • 4H-1-BENZOPYRAN-4-ONE, 2-(3,4-DIHYDROXY-5-(3-METHYL-2-BUTEN-1-YL)PHENYL)-5,7-DIHYDROXY-3-METHOXY-
    • 3-METHOXY-2-(3-(3-METHYLBUT-2-ENYL)-4,5-BIS(OXIDANYL)PHENYL)-5,7-BIS(OXIDANYL)CHROMEN-4-ONE
    • LMPK12112721
    • Inchi: InChI=1S/C21H20O7/c1-10(2)4-5-11-6-12(7-15(24)18(11)25)20-21(27-3)19(26)17-14(23)8-13(22)9-16(17)28-20/h4,6-9,22-25H,5H2,1-3H3
    • InChI-sleutel: VCKYLOIMXUHPDA-UHFFFAOYSA-N
    • LACHT: OC1=C(O)C(C/C=C(\C)/C)=CC(C2=C(OC)C(=O)C3C(O)=CC(O)=CC=3O2)=C1

Berekende eigenschappen

  • Exacte massa: 384.12090297g/mol
  • Monoisotopische massa: 384.12090297g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 651
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 116Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder

Artikelen aanbevelen

Aanbevolen leveranciers
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica